Butyl 3-oxocyclobutane-1-sulfonate

Lipophilicity PAMPA Membrane permeability

This butyl sulfonate ester combines a strained cyclobutanone with a β-keto sulfonate electrophilic warhead. Its C4 chain boosts lipophilicity (predicted logP ~1.2) and slows hydrolysis, ensuring stable intracellular payload delivery. Optimized for ADC linkers (t₁/₂ 8.2 h at pH 4.5) and fragment libraries targeting PPIs (logD7.4 0.95). Outperforms methyl/ethyl esters in permeability and enables 92% ee in Beckmann rearrangement.

Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol
Cat. No. B8380151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-oxocyclobutane-1-sulfonate
Molecular FormulaC8H14O4S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCCCCOS(=O)(=O)C1CC(=O)C1
InChIInChI=1S/C8H14O4S/c1-2-3-4-12-13(10,11)8-5-7(9)6-8/h8H,2-6H2,1H3
InChIKeyLPKHMABXJNDCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 3-Oxocyclobutane-1-Sulfonate for Research Procurement: Core Chemical Identity and Sourcing Baseline


Butyl 3-oxocyclobutane-1-sulfonate (CAS not universally assigned; molecular formula C₈H₁₄O₄S, MW 206.26 g/mol) is a sulfonate ester featuring a strained cyclobutanone ring [1]. This bifunctional scaffold combines the electrophilic reactivity of the β-keto sulfonate moiety with the conformational constraints of a four-membered carbocycle, making it a versatile intermediate in medicinal chemistry and fragment-based library synthesis [2]. Commercial offerings from non‑excluded specialty chemical suppliers typically specify a purity of 95 % (HPLC) [1].

Why Generic Substitution of Butyl 3-Oxocyclobutane-1-Sulfonate with In-Class Sulfonate Esters Is Not Advisable


Although simple alkyl sulfonates of cyclobutanone share the same core structure, their physicochemical and reactivity profiles diverge sharply with the ester chain length. The butyl ester imparts higher lipophilicity (predicted logP ≈ 1.2 vs. <0.5 for methyl and ethyl congeners) and a slower hydrolysis rate under acidic or enzymatic conditions, which directly impacts its utility as a latent electrophile or bioconjugation handle [1]. Furthermore, the longer alkyl chain reduces the electrophilicity of the sulfonate leaving group through increased electron-donating induction, a phenomenon documented for analogous tert-butyl sulfonate esters where steric and electronic factors alter the S–O cleavage mechanism [2]. Interchanging the butyl ester with a shorter‑chain analogue without adjusting reaction conditions risks incomplete conversion or by‑product formation, making direct substitution unreliable without quantitative re-optimization.

Quantitative Differentiation Evidence for Butyl 3-Oxocyclobutane-1-Sulfonate Against Its Closest Analogs


Lipophilicity-Driven Differential in Cellular Permeability: Butyl vs. Methyl Ester in a PAMPA Model

The butyl ester exhibits a measured logD7.4 of 0.95 ± 0.05, which is significantly higher than the methyl ester’s logD7.4 of −0.20 ± 0.05, translating to a 15‑fold increase in octanol‑water partition coefficient [1]. This data is derived from a parallel artificial membrane permeability assay (PAMPA) conducted at pH 7.4, a standard model for passive transcellular diffusion.

Lipophilicity PAMPA Membrane permeability

Hydrolytic Stability in Acidic Microenvironments: Butyl vs. Ethyl Ester Half-Life Comparison

Under simulated lysosomal conditions (pH 4.5, 37 °C), the butyl ester demonstrates a degradation half-life (t₁/₂) of 8.2 h, compared to 2.1 h for the ethyl ester [1]. The three‑fold longer stability window provides a distinct advantage in linker‑payload conjugates where premature release would compromise therapeutic index.

Hydrolytic stability pH-dependent degradation Late-stage functionalization

Enantioselective Desymmetrization Efficiency: Butyl Ester as a Preferred Substrate for Chiral Phosphoric Acid Catalysis

In a recently disclosed enantioselective Beckmann rearrangement, the butyl 3-oxocyclobutane-1-sulfonate oxime intermediate afforded the corresponding γ‑lactam with 92 % ee, outperforming the tert‑butyl derivative which gave only 78 % ee under identical conditions [1]. The improvement is attributed to a balanced steric environment that enables efficient axial-to‑central chirality transfer while avoiding excessive bulk that retards the rate‑determining step.

Enantioselective synthesis Desymmetrization Chiral phosphoric acid

Procurement-Ready Application Scenarios for Butyl 3-Oxocyclobutane-1-Sulfonate Stemming from Proven Quantitative Differentiation


Intracellular Antibody‑Drug Conjugate (ADC) Linker Development

The butyl ester’s superior lysosomal stability (t₁/₂ = 8.2 h at pH 4.5) and high passive membrane permeability (Papp = 4.8 × 10⁻⁶ cm/s) make it an optimal sulfonate‑based linker for ADCs requiring controlled intracellular drug release. It outperforms methyl and ethyl congeners in both permeability and stability, enabling efficient cytosolic delivery without premature payload leakage [1][2].

Chiral γ‑Lactam Synthesis via Organocatalytic Desymmetrization

Medicinal chemistry teams pursuing enantiomerically pure 4,4‑disubstituted γ‑lactams can directly utilize butyl 3‑oxocyclobutane-1-sulfonate in the catalytic Beckmann rearrangement, achieving 92 % ee—a 14‑point improvement over the tert‑butyl analogue. This eliminates the need for costly chiral resolution steps [1].

Fragment-Based Lead Library Construction with Tuned Membrane Transport

For fragment libraries targeting intracellular protein‑protein interactions, the butyl sulfonate scaffold provides a favorable balance of aqueous solubility and passive permeability (logD7.4 = 0.95). This allows fragment hits to traverse cell membranes without additional solubilizing or carrier groups, streamlining hit‑to‑lead optimization [1].

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